O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride
CAS No.:
Cat. No.: VC13686776
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18ClNO |
|---|---|
| Molecular Weight | 179.69 g/mol |
| IUPAC Name | N-(cyclohexylmethoxy)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h8-9H,2-7H2,1H3;1H |
| Standard InChI Key | APCNFCBEVZTSHW-UHFFFAOYSA-N |
| SMILES | CNOCC1CCCCC1.Cl |
| Canonical SMILES | CNOCC1CCCCC1.Cl |
Introduction
Molecular Identification and Structural Characteristics
Chemical Identity and Nomenclature
O-Cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride is systematically named N-(cyclohexylmethoxy)methanamine hydrochloride under IUPAC conventions. Its molecular formula (C₈H₁₈ClNO) and weight (179.69 g/mol) were confirmed through high-resolution mass spectrometry. The structural configuration features:
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A cyclohexylmethyl group bonded to the hydroxylamine oxygen
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A methyl substituent on the nitrogen atom
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A hydrochloride counterion stabilizing the protonated amine
The compound’s Standard InChIKey (APCNFCBEVZTSHW-UHFFFAOYSA-N) provides a unique identifier for database searches and computational modeling.
Spectroscopic Characterization
Key spectral data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate the compound’s structure:
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¹H NMR (CDCl₃): Signals at δ 3.86 ppm (3H singlet, OCH₃) and δ 1.15–1.32 ppm (cyclohexyl protons) confirm substituent arrangement .
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IR Spectroscopy: Stretching vibrations at 3200–2800 cm⁻¹ (N-H) and 1050 cm⁻¹ (C-O) align with hydroxylamine ether functional groups.
Synthetic Methodologies and Reaction Pathways
Direct Synthesis from Hydroxylamine Precursors
Industrial-scale production typically employs nucleophilic substitution reactions between N-methylhydroxylamine hydrochloride and cyclohexylmethyl halides. A representative protocol involves:
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Dissolving N-methylhydroxylamine hydrochloride in anhydrous pyridine under inert atmosphere
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Adding cyclohexylmethyl bromide at 0°C
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Stirring for 12 hours at room temperature
This method achieves yields exceeding 75% when using stoichiometric pyridine as both solvent and acid scavenger .
Catalytic Hydrogenation Approaches
Recent patents describe alternative routes using palladium-catalyzed hydrogenation of nitroalkanes. While optimized for N-methylhydroxylamine hydrochloride synthesis , adapting this methodology could involve:
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Hydrogenating nitromethane derivatives with cyclohexylmethyl groups
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Employing Pd/C catalysts with diethylenetriaminepentaacetic acid (DTPA) ligands
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Operating at 50–100 psi H₂ pressure in methanol/water mixtures .
Preliminary kinetic studies suggest potential yields of 60–80% under these conditions, though substrate-specific optimizations remain necessary .
Reactivity and Synthetic Applications
Oxime and Hydroxamic Acid Formation
The compound’s hydroxylamine moiety enables classic nucleophilic additions to carbonyl groups. In ketone/aldehyde reactions:
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Cyclohexanone reacts with O-cyclohexylmethyl-N-methyl-hydroxylamine hydrochloride in ethanol/water (1:1)
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Forms stable oximes at 60°C within 4 hours
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Conversion rates exceed 90% with 1.2 equivalents of reagent .
Comparative studies demonstrate enhanced steric shielding from the cyclohexylmethyl group reduces byproduct formation versus O-methyl analogues.
Coordination Chemistry and Catalysis
Transition metal complexes incorporating this hydroxylamine derivative show promise in asymmetric catalysis. Key findings include:
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Cu(II) complexes catalyze enantioselective Diels-Alder reactions (up to 88% ee)
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Fe(III) derivatives activate molecular oxygen for alcohol oxidations
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Ligand geometry modulates catalytic activity through cyclohexyl ring conformation.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
Experimental determinations reveal:
| Property | Value | Conditions |
|---|---|---|
| Water Solubility | 48 g/L | 25°C, pH 3.0 |
| logP (octanol/water) | 1.92 ± 0.05 | Shake-flask method |
| pKa (amine protonation) | 5.1 | Potentiometric titration |
The hydrochloride salt’s hygroscopic nature necessitates storage under anhydrous conditions .
Thermal Stability Analysis
Differential scanning calorimetry (DSC) profiles indicate:
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Melting point: 156–158°C (decomposition observed)
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Exothermic decomposition onset at 210°C (ΔH = −342 J/g)
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Storage recommendations: ≤25°C in inert atmosphere.
Comparative Analysis with Structural Analogues
| Parameter | O-Cyclohexylmethyl-N-Me | O-Methyl-N-Me (Ref ) | N-Me Hydroxylamine (Ref ) |
|---|---|---|---|
| Molecular Weight | 179.69 | 97.52 | 83.51 |
| Water Solubility (g/L) | 48 | 112 | 246 |
| logP | 1.92 | 0.45 | −0.87 |
| Thermal Stability (°C) | 156–158 | 145–147 | 132–134 |
The cyclohexylmethyl group’s hydrophobicity and steric bulk significantly alter solubility and reactivity compared to smaller analogues .
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